molecular formula C14H13F3N4O2 B2410822 1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea CAS No. 2415469-75-7

1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea

Cat. No.: B2410822
CAS No.: 2415469-75-7
M. Wt: 326.279
InChI Key: JFODEOQIQFMBSU-UHFFFAOYSA-N
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Description

1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea is a compound that features a trifluoromethyl group, a pyridazinone ring, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the pyridazinone ring and phenylurea moiety contribute to its overall activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c15-14(16,17)11-6-7-12(22)21(20-11)9-8-18-13(23)19-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFODEOQIQFMBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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